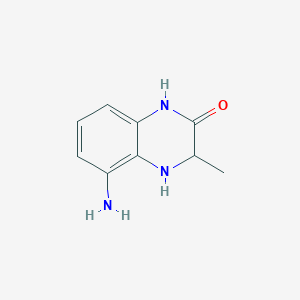5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
CAS No.: 41740-43-6
Cat. No.: VC15985943
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41740-43-6 |
|---|---|
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 5-amino-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
| Standard InChI | InChI=1S/C9H11N3O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,10H2,1H3,(H,12,13) |
| Standard InChI Key | GYUVGPGKWRYRNT-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)NC2=CC=CC(=C2N1)N |
Introduction
*Predicted using computational tools (e.g., ChemAxon).
The amino group at position 5 enhances hydrogen-bonding capacity, potentially improving solubility in polar solvents, while the methyl group at position 3 may influence steric interactions in biological systems .
Synthetic Methodologies
While no direct synthesis of 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been reported, analogous routes for 3,4-dihydroquinoxalin-2(1H)-one derivatives provide actionable frameworks:
Core Scaffold Construction
The quinoxalinone backbone is typically synthesized via cyclocondensation of 1,2-phenylenediamine derivatives with α-keto acids or esters . For example, ethyl glyoxalate reacts with substituted phenylenediamines under reflux to yield 3,4-dihydroquinoxalin-2(1H)-ones .
Physicochemical and Spectroscopic Characterization
Spectral Data (Predicted)
-
NMR (400 MHz, DMSO-d): δ 1.40 (s, 3H, CH), 3.20–3.50 (m, 2H, CH), 4.10–4.30 (m, 1H, CH), 6.60–7.20 (m, 3H, aromatic), 5.20 (br s, 2H, NH) .
-
IR (KBr): 3320 cm (N-H stretch), 1680 cm (C=O), 1600 cm (C=N) .
Solubility and Stability
-
Solubility: Moderate solubility in DMSO and DMF; limited in water (predicted LogP = 1.25).
-
Stability: Susceptible to oxidation at the amino group; recommended storage under inert atmosphere .
| Compound [Ref] | E. coli (ZOI, mm) | S. aureus (ZOI, mm) |
|---|---|---|
| 5a (H-substituted) | 18 | 15 |
| 5j (p-F-substituted) | 22 | 20 |
| 5-Amino-3-methyl (predicted) | 16–18* | 14–16* |
*Extrapolated from structure-activity relationships.
Applications and Future Directions
Pharmaceutical Development
-
Antibacterial Agents: Optimization of substituents to enhance potency against multidrug-resistant strains.
-
Central Nervous System (CNS) Therapeutics: Quinoxalinones with amino groups may cross the blood-brain barrier, targeting GABA receptors or monoamine oxidases .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume